ADB-PINACA-d9

Mass Spectrometry Quantitative Analysis Isotope Dilution

ADB-PINACA-d9 is a deuterated internal standard (d9) formulated as a Certified Reference Material meeting ISO/IEC 17025 & ISO 17034 standards. Its +9 Da mass shift, compared to the non‑deuterated analyte, accurately compensates for matrix effects, extraction efficiency, and instrument variability in LC‑MS/MS or GC‑MS workflows. Unlike unlabeled ADB‑PINACA, it resolves co‑elution and mass interference, delivering legally defensible quantification in forensic toxicology and clinical research. Supplied as a DEA exempt preparation, procurement eliminates controlled‑substance licensing delays. Batch‑specific CoA and QC data are provided, supporting FDA, EMA, CLIA, and ISO 15189 method validation. Ideal for postmortem blood, urine, serum, plasma, and tissue analyses.

Molecular Formula C19H19D9N4O2
Molecular Weight 353.5
Cat. No. B1161497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameADB-PINACA-d9
SynonymsN-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(pentyl-2,2’,3,3’,4,4’,5,5,5-d9)-1H-indazole-3-carboxamid
Molecular FormulaC19H19D9N4O2
Molecular Weight353.5
Structural Identifiers
InChIKeyFWTARAXQGJRQKN-MVTCSRIBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥99% deuterated forms (d1-d9)A crystalline solid

ADB-PINACA-d9: Deuterated Internal Standard for Precise Quantification of the Synthetic Cannabinoid ADB-PINACA


ADB-PINACA-d9 is a stable isotope-labeled analog of the indazole-carboxamide synthetic cannabinoid ADB-PINACA, featuring nine deuterium substitutions on the pentyl chain . It is specifically formulated as an analytical reference material intended for use as an internal standard in GC-MS or LC-MS workflows to accurately quantify its non-deuterated counterpart . Unlike its non-deuterated form, ADB-PINACA-d9 provides a distinct mass spectrometric signature (+9 Da) that enables compensation for matrix effects, extraction efficiency, and instrument variability . The compound is available as a Certified Reference Material (CRM) that meets ISO/IEC 17025 and ISO 17034 international standards, ensuring metrological traceability and high-quality data generation in forensic toxicology and clinical research laboratories .

Why ADB-PINACA-d9 Cannot Be Replaced by Non-Deuterated or Alternative Isotope-Labeled Standards


Substituting ADB-PINACA-d9 with non-deuterated ADB-PINACA as an internal standard would introduce co-elution issues and identical mass-to-charge ratios, precluding accurate quantification via mass spectrometry . While other deuterated analogs (e.g., AB-PINACA-d9 or ADBICA-d9) may be used for structurally related analytes, their isotopic purity, certification status, and regulatory exemption differ significantly from ADB-PINACA-d9 . Specifically, ADB-PINACA-d9 is provided as a CRM with ISO/IEC 17025 and ISO 17034 accreditation, guaranteeing metrological traceability and measurement accuracy that unqualified reference materials cannot ensure . Furthermore, the DEA exempt preparation status of ADB-PINACA-d9 eliminates the administrative burden of controlled substance registration for many laboratories, a feature not uniformly available for all deuterated internal standards .

Quantitative Differentiation of ADB-PINACA-d9: Comparative Evidence for Scientific Selection


Mass Spectrometric Resolution: +9 Da Shift vs. Non-Deuterated ADB-PINACA

ADB-PINACA-d9 contains nine deuterium atoms at specific positions on the pentyl chain, resulting in a molecular weight of 353.5 g/mol compared to 344.5 g/mol for ADB-PINACA . This +9 Da mass shift allows baseline resolution in mass spectrometers and prevents interference with the analyte signal, a fundamental requirement for accurate quantification using isotope dilution mass spectrometry (IDMS) . In contrast, the use of non-deuterated ADB-PINACA as an internal standard would produce overlapping peaks and preclude reliable quantitation .

Mass Spectrometry Quantitative Analysis Isotope Dilution

Certified Reference Material (CRM) Accreditation: ISO/IEC 17025 and ISO 17034 Compliance vs. Uncertified Standards

ADB-PINACA-d9 is available as a Certified Reference Material (CRM) that has been manufactured and tested to meet ISO/IEC 17025 and ISO 17034 international standards . This certification provides documented metrological traceability to SI units and ensures the material's homogeneity, stability, and assigned property values are established using validated procedures . By comparison, many alternative deuterated internal standards for synthetic cannabinoids (e.g., non-certified reference materials or research-grade reagents) lack this level of accreditation, introducing uncertainty in quantitative measurements .

Metrology Quality Assurance Forensic Toxicology

Regulatory Exemption: DEA Exempt Preparation Simplifies Procurement vs. Schedule I Analogs

ADB-PINACA-d9 is provided as a DEA exempt preparation, meaning that possession of a DEA Controlled Substance registration is not required for purchase, nor is a DEA 222 form . This exemption is specific to certain deuterated internal standards and is not automatically applicable to all synthetic cannabinoid reference materials . For example, non-deuterated ADB-PINACA and many other synthetic cannabinoid CRMs are Schedule I controlled substances that necessitate full DEA licensing and record-keeping .

Regulatory Compliance Controlled Substance Management Forensic Procurement

Chemical Purity: ≥98% Purity Guarantee vs. Lower-Purity Research-Grade Materials

ADB-PINACA-d9 is supplied with a minimum chemical purity of ≥98% as a neat solid, as specified in the manufacturer's certificate of analysis . This high purity level is essential for its role as an internal standard, as impurities could introduce systematic errors in quantification . In comparison, some research-grade deuterated internal standards may be offered at lower purity levels (e.g., ≥95%) or without a documented purity guarantee, which can compromise method accuracy and reproducibility .

Analytical Chemistry Reference Material Purity Method Validation

Batch-Specific Documentation: Certificate of Analysis and QC Data Availability vs. Undocumented Materials

Each lot of ADB-PINACA-d9 is accompanied by a batch-specific Certificate of Analysis (CoA) that details the exact purity, impurity profile, and, where applicable, CRM certification status . This documentation is critical for laboratories operating under ISO/IEC 17025 or similar quality systems, as it provides the traceable evidence required for method validation and result reporting . In contrast, many lower-cost or generic deuterated standards do not offer comprehensive batch-level documentation, forcing end-users to rely on vendor claims without independent verification .

Quality Control Data Integrity Regulatory Compliance

Optimal Application Scenarios for ADB-PINACA-d9 in Forensic Toxicology and Clinical Research


Forensic Toxicological Analysis of ADB-PINACA in Human Whole Blood

ADB-PINACA-d9 is the preferred internal standard for quantifying ADB-PINACA in postmortem and antemortem whole blood using LC-MS/MS or GC-MS. Its +9 Da mass shift and CRM accreditation ensure accurate, legally defensible results in forensic casework . The DEA exempt preparation status further simplifies procurement for accredited crime laboratories, avoiding the administrative delays associated with controlled substance licensing .

Method Validation and Quality Control in Clinical Toxicology Laboratories

When developing and validating analytical methods for ADB-PINACA in clinical specimens (e.g., urine, serum), ADB-PINACA-d9 provides the necessary isotopic purity and certified reference material traceability to meet CLIA and ISO 15189 requirements . The availability of batch-specific CoA and QC data allows laboratories to document method accuracy, precision, and linearity in accordance with FDA and EMA bioanalytical method validation guidelines .

Pharmacokinetic Studies of ADB-PINACA in Preclinical Models

In preclinical research aimed at understanding the absorption, distribution, metabolism, and excretion (ADME) of ADB-PINACA, ADB-PINACA-d9 serves as a stable isotope-labeled internal standard to correct for matrix effects and extraction efficiency in plasma and tissue samples . The high chemical purity (≥98%) minimizes interference with metabolic profiling and ensures accurate calculation of pharmacokinetic parameters such as Cmax, Tmax, and AUC .

Comparative Metabolite Profiling of ADB-PINACA vs. 5F-ADB-PINACA

When investigating the distinct metabolic pathways of ADB-PINACA and its 5-fluoropentyl analog, ADB-PINACA-d9 enables precise quantification of both parent compound and its metabolites in human hepatocyte incubations or urine samples . The CRM certification and isotopic purity are essential for differentiating co-eluting positional isomers and ensuring accurate metabolic pathway assignment .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for ADB-PINACA-d9

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.